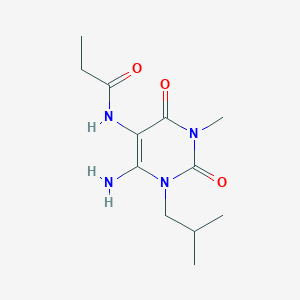
2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride is a chemical compound with the molecular formula C6H5ClN2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride typically involves the chlorination of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid. This can be achieved using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform to facilitate the formation of the acyl chloride derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with amines or alcohols to form corresponding amides or esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Dichloromethane, chloroform, and tetrahydrofuran (THF) are commonly used solvents.
Catalysts: Catalysts such as pyridine or triethylamine may be used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from reactions with this compound include amides, esters, and carboxylic acids, depending on the nucleophile and reaction conditions used .
Scientific Research Applications
2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: It is explored for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid: This compound is the precursor to 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl chloride and shares similar chemical properties.
2-Methyl-4-oxo-1,4-dihydro-5-pyrimidinecarboxylic acid: Another derivative of pyrimidine with similar structural features.
Uniqueness
This compound is unique due to its highly reactive carbonyl chloride group, which allows for a wide range of chemical transformations.
Properties
CAS No. |
60186-49-4 |
|---|---|
Molecular Formula |
C6H5ClN2O2 |
Molecular Weight |
172.57 g/mol |
IUPAC Name |
2-methyl-6-oxo-1H-pyrimidine-5-carbonyl chloride |
InChI |
InChI=1S/C6H5ClN2O2/c1-3-8-2-4(5(7)10)6(11)9-3/h2H,1H3,(H,8,9,11) |
InChI Key |
YKUFFZBPCYQLCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=O)N1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13113785.png)







![tert-Butyl (3aS,7aR)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13113836.png)



![5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid;sulfuric acid](/img/structure/B13113888.png)

